molecular formula C8H3F9O B6311566 Nonafluorocyclopentan-1-yl-(3'-oxypropyne) CAS No. 2088943-15-9

Nonafluorocyclopentan-1-yl-(3'-oxypropyne)

Cat. No.: B6311566
CAS No.: 2088943-15-9
M. Wt: 286.09 g/mol
InChI Key: WGUQYAMOEOOHDI-UHFFFAOYSA-N
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Description

Nonafluorocyclopentan-1-yl-(3’-oxypropyne) is a fluorinated organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with nine fluorine atoms and a propyne group with an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonafluorocyclopentan-1-yl-(3’-oxypropyne) typically involves the fluorination of cyclopentane derivatives followed by the introduction of the propyne group. One common method includes the use of fluorinating agents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions to achieve the desired level of fluorination. The propyne group can be introduced through a nucleophilic substitution reaction using propargyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of Nonafluorocyclopentan-1-yl-(3’-oxypropyne) may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Nonafluorocyclopentan-1-yl-(3’-oxypropyne) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the propyne group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Nonafluorocyclopentan-1-yl-(3’-oxypropyne) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Nonafluorocyclopentan-1-yl-(3’-oxypropyne) involves its interaction with molecular targets through its fluorinated cyclopentane ring and propyne group. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The propyne group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Nonafluorocyclohexan-1-yl-(3’-oxypropyne): Similar structure but with a cyclohexane ring.

    Nonafluorocyclopentan-1-yl-(2’-oxypropyne): Similar structure but with a different position of the propyne group.

    Perfluorocyclopentane: Lacks the propyne group but has a fully fluorinated cyclopentane ring.

Uniqueness

Nonafluorocyclopentan-1-yl-(3’-oxypropyne) is unique due to its specific combination of a highly fluorinated cyclopentane ring and a propyne group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring high stability, reactivity, and specific interactions with biological targets.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5-nonafluoro-5-prop-2-ynoxycyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F9O/c1-2-3-18-8(17)6(13,14)4(9,10)5(11,12)7(8,15)16/h1H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUQYAMOEOOHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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